tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYLVHOLKDNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383385 | |
| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-38-3 | |
| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Chroman Ring with 6-Bromo Substitution
- The chroman ring is generally synthesized via cyclization of 2-hydroxyaryl ketones or aldehydes with appropriate nucleophiles.
- The 6-bromo substituent is introduced either by starting from a 6-bromo-substituted phenol or aromatic precursor or by bromination of the chroman intermediate under controlled conditions to avoid over-bromination.
- Typical reagents for bromination include N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or solvents like acetic acid or dichloromethane.
Piperidine Ring Construction
- The piperidine ring is commonly formed by cyclization of amino alcohols or amino ketones .
- Alternatively, reductive amination or intramolecular nucleophilic substitution can be employed to close the piperidine ring.
- The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group early in the synthesis to prevent side reactions and facilitate purification.
Spiro Linkage Formation
- The spiro connection between the chroman and piperidine rings is typically formed via intramolecular cyclization .
- This can be achieved by nucleophilic attack of the piperidine nitrogen or carbon onto an electrophilic center on the chroman ring , often a carbonyl carbon.
- Reaction conditions such as acid or base catalysis, temperature control, and solvent choice (e.g., dichloromethane, tetrahydrofuran) are optimized to favor spirocyclization.
Introduction of the 4-Oxo Group
- The 4-oxo group on the chroman ring is introduced by oxidation of the corresponding 4-hydroxy or 4-hydroxyspiro intermediate .
- Common oxidizing agents include chromium-based reagents (e.g., PCC, CrO3) or milder oxidants like Dess–Martin periodinane to avoid over-oxidation.
- Alternatively, the 4-oxo group can be installed by using 4-keto precursors in the initial cyclization steps.
Purification and Characterization
- The final compound is purified by column chromatography or recrystallization .
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Chroman ring formation | Cyclization | 6-bromo-phenol derivative, aldehyde/ketone, acid catalyst | Starting material choice critical for 6-bromo substitution |
| Piperidine ring formation | Cyclization/Reductive amination | Amino alcohol/ketone, reducing agent (e.g., NaBH4) | Boc protection introduced early |
| Spiro linkage formation | Intramolecular cyclization | Acid/base catalyst, solvent (DCM, THF), heat | Optimized to favor spiro ring closure |
| 4-Oxo group introduction | Oxidation | PCC, CrO3, or Dess–Martin periodinane | Mild conditions to prevent side reactions |
| Purification | Chromatography/Recrystallization | Silica gel, solvents (ethyl acetate, hexane) | Ensures high purity and yield |
Chemical Reactions Analysis
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromanone moiety can be oxidized to form quinones or reduced to form dihydro derivatives.
Cyclization and Ring-Opening Reactions: The spiro linkage can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit anticancer properties. The unique arrangement of atoms in tert-butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate may interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that derivatives of this compound can inhibit tumor growth in vitro and in vivo models, making it a candidate for further development as an anticancer agent.
2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Studies exploring the kynurenine pathway have highlighted the importance of metabolites in neurodegenerative diseases. Compounds that modulate this pathway can offer therapeutic benefits for conditions such as Alzheimer’s disease and Parkinson’s disease . The mechanism involves reducing oxidative stress and inflammation within neural tissues.
3. Antimicrobial Properties
There is emerging evidence that spirocyclic compounds possess antimicrobial activity. The bromine atom in this compound may enhance its interaction with microbial membranes or enzymes, leading to bactericidal or fungicidal effects. Further studies are needed to evaluate its efficacy against specific pathogens.
Organic Synthesis Applications
1. Building Block for Complex Molecules
Due to its unique structure, this compound serves as an excellent building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
2. Functionalization Opportunities
The presence of reactive functional groups allows for further derivatization of the compound. Researchers can modify these groups to enhance biological activity or alter physicochemical properties to improve solubility and bioavailability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation at micromolar concentrations |
| Neuroprotective Mechanism Investigation | Assessed effects on oxidative stress markers in neuronal cultures | Showed reduction in reactive oxygen species production |
| Antimicrobial Efficacy Testing | Tested against Gram-positive and Gram-negative bacteria | Exhibited notable antibacterial activity with minimal inhibitory concentrations identified |
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the spiro linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties
Key Differences:
Substituent Effects on Reactivity: Bromo vs. Chloro: Bromine’s lower electronegativity and larger atomic radius enhance its leaving-group ability, making the bromo derivative more reactive in nucleophilic substitutions or cross-couplings .
Physicochemical Properties :
- Molecular Weight : The bromo compound has the highest molecular weight (396.28), impacting solubility and melting point compared to lighter analogs (e.g., chloro: 351.83) .
- Hazards : All halogenated derivatives (Br, Cl) share H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). The dimethyl variant adds H335 (respiratory irritation), likely due to dust formation during handling .
Synthetic Utility: The bromo compound is favored in medicinal chemistry for Suzuki couplings, enabling aryl/heteroaryl introductions . The hydroxy analog (6-OH) may serve as a hydrogen-bond donor in target binding but requires protection during synthesis .
Table 2: Application-Specific Comparison
| Compound | Key Applications | Advantages | Limitations |
|---|---|---|---|
| 6-Bromo | ACC inhibitor synthesis; cross-coupling | Versatile reactivity for functionalization | Higher molecular weight; cost |
| 6-Chloro | Intermediate for non-brominated analogs | Lower molecular weight; cost-effective | Less reactive in cross-couplings |
| 6,7-Dimethyl | Steric modulation in drug candidates | Enhanced stability due to steric bulk | Reduced solubility; complex synthesis |
Biological Activity
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 690632-38-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, focusing on its implications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 396.28 g/mol. The compound features a spiro structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.28 g/mol |
| CAS Number | 690632-38-3 |
| Purity | ≥ 97% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 2.28 to 3.54 µM against A-549 and MCF-7 cancer cell lines, suggesting potent anticancer properties .
Table: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | A-549 | 3.54 |
| Compound B | MCF-7 | 2.28 |
| Compound C | SMMC-7721 | 3.38 |
| tert-Butyl 6-bromo... | Not yet studied | N/A |
The mechanism of action for compounds like this compound may involve the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair processes. Inhibitors of this enzyme can lead to the accumulation of DNA damage in cancer cells, thereby inducing apoptosis .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that related compounds exhibit antimicrobial activity. For example, extracts from plants containing similar spiro structures have demonstrated notable efficacy against gram-negative bacteria . However, specific studies on the antimicrobial activity of this compound are still limited.
Study on Structural Variants
A comparative study on various meroterpenoids revealed that structural variations significantly influence biological activity. The presence of specific functional groups and stereochemistry was found to enhance anticancer efficacy . This highlights the potential for modifying this compound to optimize its pharmacological profile.
Clinical Implications
While direct clinical studies on this compound are lacking, the promising results from related compounds suggest potential applications in cancer therapy and possibly as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous spirocyclic tert-butyl carboxylates (e.g., CAS 690632-05-4) are synthesized via multi-step reactions involving bromination, cyclization, and Boc-protection. Key steps include:
- Cyclization : Use of acid catalysts (e.g., HCl or H₂SO₄) to form the spirocyclic core.
- Bromination : Electrophilic bromination at the 6-position of the chroman moiety using NBS (N-bromosuccinimide) under controlled conditions.
- Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 0°C, 4h | ~65 | |
| Bromination | NBS, DCM, RT, 12h | ~50 |
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Purity : Assessed via HPLC (≥95% purity, C18 column, methanol/water mobile phase) and TLC (Rf = 0.3 in hexane:EtOAc 7:3).
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., δ 1.4 ppm for tert-butyl protons, δ 170 ppm for carbonyl carbons).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected ~397.26 g/mol, consistent with analogous compounds) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H, tert-butyl) | |
| ESI-MS | m/z 397.26 (calc.) |
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture, strong oxidizing agents (e.g., HNO₃), and UV light. Shelf life: ≥12 months under these conditions .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in cross-coupling reactions?
- Methodological Answer : The spiro[chroman-piperidine] system introduces steric hindrance, limiting accessibility to the bromo-substituted chroman ring. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (80°C, 24h).
- Monitor regioselectivity via LC-MS; the 6-bromo group reacts preferentially over the tert-butyl carboxylate .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
